N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is a compound that belongs to the class of 1,4-dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a 4-oxo-1,4-dihydropyridine core attached to a benzamide moiety, which is significant for its potential therapeutic properties. The exploration of this compound is rooted in its structural characteristics that may influence its biological activities, particularly as selective agonists for cannabinoid receptors and other pharmacological targets.
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide can be synthesized through various chemical pathways, often involving starting materials such as 4-hydroxy-2-pyrone or related derivatives. The classification of this compound falls under heterocyclic organic compounds, specifically pyridine derivatives, which are widely studied for their pharmacological properties. The structural framework of 1,4-dihydropyridines allows for modifications that can enhance their biological activity and selectivity towards specific receptors.
The synthesis of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide typically involves multi-step reactions. One common method includes:
These steps may involve purification techniques such as recrystallization or chromatography to isolate the final product with high purity.
The molecular formula for N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is CHNO. The structure consists of:
The compound exhibits a planar structure due to resonance stabilization within the aromatic ring and the pyridine system.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed:
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide can undergo several chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity.
The mechanism of action for N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide is primarily linked to its interaction with cannabinoid receptors. Studies suggest that compounds with similar structures exhibit selective agonistic activity towards CB2 cannabinoid receptors, which are implicated in various physiological processes including pain modulation and inflammation control.
The binding affinity and efficacy at these receptors can vary based on structural modifications made to the core dihydropyridine structure.
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide typically appears as a crystalline solid with a melting point ranging from approximately 232°C to 234°C.
The compound is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but has limited solubility in water due to its hydrophobic benzamide moiety.
Thermal stability studies indicate that this compound can withstand moderate heating without decomposition, making it suitable for various synthetic applications.
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide has potential applications in medicinal chemistry as:
Furthermore, ongoing research into derivatives of this compound continues to reveal new therapeutic potentials across different biological systems.
The crystal packing of N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide (C₁₂H₁₀N₂O₂) is dominated by extensive hydrogen-bonding networks that create well-defined supramolecular architectures. Single-crystal X-ray diffraction studies reveal that molecules form infinite chains along the b-axis direction through intermolecular N-H···O hydrogen bonds between the amide's NH group and the carbonyl oxygen (O1) of the 4-oxo-1,4-dihydropyridine ring of adjacent molecules [2] [3]. This primary interaction (N1—H1⋯O1ⁱ) demonstrates near-linear geometry with a bond angle of 171(2)°, where the hydrogen atom acts as a bridge between electron donors and acceptors [3].
Table 1: Hydrogen-Bond Geometry in Crystal Structure
D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
---|---|---|---|---|
N1—H1⋯O1ⁱ | 0.91(2) | 1.84(3) | 2.744(2) | 171(2) |
N2—H2⋯O1 | 0.88(3) | 1.91(2) | 2.6731(18) | 144(2) |
C8—H8⋯O2 | 0.93 | 2.27 | 2.861(2) | 121 |
Symmetry code: (i) x, y+1, z
The robustness of this packing arrangement is further evidenced by the intermolecular distances: The N⋯O distance of 2.744(2) Å in the primary chain-forming bond falls within the expected range for strong hydrogen bonding [3]. Additional stabilization occurs through weaker C—H⋯O interactions, such as C8—H8⋯O2 (2.861(2) Å), which create supplementary cross-linking between adjacent chains. These interactions collectively generate a three-dimensional framework that stabilizes the crystalline lattice [2]. The packing efficiency achieved through this network is notable when compared to protein-ligand complexes like the BTK inhibitor in PDB 5J87, where resolution (1.59Å) reveals similar hydrogen bonding patterns but with greater geometric variability [5].
The molecular conformation of N-(4-oxo-1,4-dihydropyridin-3-yl)benzamide exhibits exceptional planarity across its heterocyclic system, with the dihedral angle between the 4-oxo-1,4-dihydropyridine and benzene rings measuring only 6.80(8)° [3]. This near-coplanar arrangement is stabilized by an intramolecular hydrogen bond between the benzamide's NH group (N2—H2) and the carbonyl oxygen (O1) of the pyridinone ring (N2—H2⋯O1 distance: 2.6731(18) Å) [3]. This interaction effectively locks the rotational freedom between the two ring systems, forcing them into a nearly planar configuration that optimizes π-conjugation across the molecular framework.
Table 2: Comparative Planarity Analysis of Dihydropyridine Derivatives
Compound | Dihedral Angle | Conformational Consequences |
---|---|---|
N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide | 6.80(8)° | Enhanced π-conjugation and crystal packing efficiency |
N-Phenyl-2-oxo-1,2-dihydropyridine-3-carboxamide | 12.5° | Reduced planarity affecting intermolecular stacking |
4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide isomer | 8.2° | Moderate conjugation with slight torsional strain |
The conformational implications of this planarity are significant for molecular recognition in biological contexts. The coplanar arrangement positions the benzoyl carbonyl and pyridinone carbonyl groups in optimal orientations for simultaneous hydrogen bonding with target proteins [6]. This geometric feature is particularly advantageous for kinase inhibition, as demonstrated in dual VEGFR-2/c-Met inhibitors where similar dihydropyridinone scaffolds serve as hinge-binding motifs [6]. When compared to structurally related compounds like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, which exhibits greater torsional freedom, the enforced planarity of the title compound reduces conformational entropy penalties upon binding to biological targets [3].
The molecular structure of N-(4-oxo-1,4-dihydropyridin-3-yl)benzamide exhibits a delicate balance between intramolecular and intermolecular forces that governs both molecular conformation and crystal packing. The intramolecular hydrogen bond (N2—H2⋯O1) creates a pseudo-six-membered ring structure that stabilizes the planar conformation described in Section 1.2. This interaction has a bond length of 2.6731(18) Å and an angle of 144(2)°, making it significantly more bent than the linear intermolecular bonds [3]. Despite this distortion, it remains sufficiently strong to dominate the molecular conformation in both solution and solid states.
Table 3: Intramolecular vs. Intermolecular Bond Interactions
Interaction Type | Bond | Distance (Å) | Angle (°) | Functional Role |
---|---|---|---|---|
Intramolecular | N2—H2⋯O1 | 2.6731(18) | 144(2) | Conformational locking |
Intermolecular | N1—H1⋯O1ⁱ | 2.744(2) | 171(2) | Crystal chain formation |
Intermolecular | C8—H8⋯O2 | 2.861(2) | 121 | Crystal lattice stabilization |
The competitive interplay between these bonding modes becomes evident when examining the carbonyl oxygen (O1), which serves as an acceptor for both the intramolecular N2—H2⋯O1 bond and the intermolecular N1—H1⋯O1ⁱ bond [3]. This dual functionality creates a molecular recognition "hotspot" that facilitates self-assembly while maintaining conformational rigidity. The benzamide oxygen (O2) participates exclusively in weaker intermolecular C—H⋯O interactions (C8—H8⋯O2: 2.861(2) Å), which provide additional lattice stabilization without competing for the primary hydrogen bond acceptors .
The biological implications of this interaction hierarchy are evident when comparing the compound to pharmacologically active analogs. In dual kinase inhibitors like BMS-794833 (N-phenyl-4-oxo-1,4-dihydropyridine-3-carboxamide), the conserved intramolecular hydrogen bond maintains the bioactive conformation required for simultaneous interaction with VEGFR-2 and c-Met kinases [6]. The intermolecular bonding capacity, meanwhile, influences solubility and crystallinity—pharmaceutical properties critical to drug development. This dual functionality explains why modifications disrupting either interaction type (e.g., N-methylation of the pyridinone nitrogen) dramatically alter both physicochemical properties and bioactivity [6].
Table 4: Compound Nomenclature
Nomenclature Type | Name |
---|---|
IUPAC Name | N-(4-oxo-1H-pyridin-3-yl)benzamide |
Systematic Name | N-(4-Oxo-1,4-dihydropyridin-3-yl)benzamide |
Alternative Name | 3-Benzamido-4(1H)-pyridinone |
CAS Registry Number | 104621-57-0 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CNC=CC2=O |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6